molecular formula C13H22INO B14516169 N-(3-Iodoprop-2-YN-1-YL)decanamide CAS No. 62899-29-0

N-(3-Iodoprop-2-YN-1-YL)decanamide

Cat. No.: B14516169
CAS No.: 62899-29-0
M. Wt: 335.22 g/mol
InChI Key: NHGLDSLQTQXXTC-UHFFFAOYSA-N
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Description

N-(3-Iodoprop-2-YN-1-YL)decanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a decanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodoprop-2-YN-1-YL)decanamide typically involves the reaction of 3-iodoprop-2-yn-1-amine with decanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodoprop-2-YN-1-YL)decanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The propynyl group can undergo oxidation to form corresponding carbonyl compounds.

    Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkanes or alkenes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution Reactions: Formation of azides, nitriles, and other substituted derivatives.

    Oxidation Reactions: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Formation of alkanes or alkenes.

Scientific Research Applications

N-(3-Iodoprop-2-YN-1-YL)decanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)decanamide involves its interaction with molecular targets through its reactive iodine and propynyl groups. These interactions can lead to the inhibition of enzymatic activities or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoprop-2-yn-1-yl butylcarbamate: Known for its antifungal properties and used in various industrial applications.

    3-Iodoprop-2-yn-1-yl phenylcarbamate: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

N-(3-Iodoprop-2-YN-1-YL)decanamide is unique due to its specific structure, which combines the reactivity of the propynyl group with the hydrophobic nature of the decanamide moiety. This combination allows for unique interactions with biological molecules and makes it a versatile compound in various fields of research.

Properties

CAS No.

62899-29-0

Molecular Formula

C13H22INO

Molecular Weight

335.22 g/mol

IUPAC Name

N-(3-iodoprop-2-ynyl)decanamide

InChI

InChI=1S/C13H22INO/c1-2-3-4-5-6-7-8-10-13(16)15-12-9-11-14/h2-8,10,12H2,1H3,(H,15,16)

InChI Key

NHGLDSLQTQXXTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NCC#CI

Origin of Product

United States

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